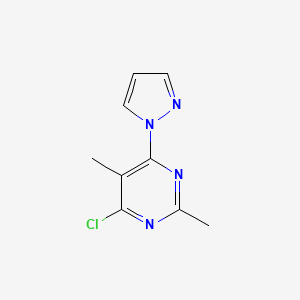
4-Chlor-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidin
Übersicht
Beschreibung
4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Pyrimidinderivate werden umfassend auf ihr Potenzial als Antikrebsmittel untersucht. Die strukturelle Vielfalt dieser Verbindungen ermöglicht die Modulation verschiedener biologischer Ziele, die an der Krebsentwicklung beteiligt sind. So sind bestimmte auf Pyrimidin basierende Medikamente etablierte Behandlungen für Leukämie, wie Imatinib, Dasatinib und Nilotinib . Das Vorhandensein eines Pyrazol-Moleküls, wie in 4-Chlor-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidin, könnte die Antikrebseigenschaften der Verbindung möglicherweise verstärken, indem es spezifische Enzyme oder Rezeptoren anspricht, die am Tumorwachstum und der Metastasierung beteiligt sind.
Antimikrobielle und Antimykotische Anwendungen
Pyrimidinderivate haben sich gegen eine Vielzahl von mikrobiellen und pilzlichen Krankheitserregern als wirksam erwiesen. Ihr Wirkmechanismus beinhaltet oft die Hemmung der DNA-Synthese oder die Störung der Zellwandintegrität, was zum Tod des Krankheitserregers führt. Die Chlor- und Pyrazolsubstituenten am Pyrimidinring können optimiert werden, um die Wirksamkeit und Selektivität gegenüber bestimmten Bakterien- oder Pilzstämmen zu erhöhen .
Antiparasitäre und Antimalaria-Aktivitäten
Verbindungen mit den Pyrazol- und Pyrimidin-Molekülen wurden auf ihre antiparasitären und antimalaria-Aktivitäten untersucht. Diese Verbindungen können in den Lebenszyklus von Parasiten wie Leishmania und Plasmodium-Arten eingreifen, die für Krankheiten wie Leishmaniose bzw. Malaria verantwortlich sind. Die strukturellen Merkmale von this compound könnten zu seinem Potenzial als Antiparasitenmittel beitragen und einen neuen Weg für die Entwicklung von Anti-Leishmaniose- und Antimalaria-Medikamenten eröffnen .
Herz-Kreislauf-Forschung
Pyrimidinderivate werden auch auf ihre kardiovaskulären Wirkungen untersucht. Sie können als Vasodilatatoren, Antihypertensiva oder Modulatoren von Herz-Ionenkanälen wirken. Die Modifikation der Pyrimidin-Kernstruktur, einschließlich der Einführung einer Pyrazol-Gruppe, kann zu Verbindungen mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen bei der Behandlung verschiedener Herz-Kreislauf-Erkrankungen führen .
Neuroprotektive Wirkungen
Das neuroprotektive Potenzial von Pyrimidinderivaten ist ein Bereich wachsenden Interesses. Diese Verbindungen können Nervenzellen vor oxidativem Stress, Entzündungen und Apoptose schützen, die häufige pathologische Merkmale bei neurodegenerativen Erkrankungen sind. Das einzigartige Substitutionsschema von this compound könnte neuroprotektive Vorteile bieten, insbesondere bei Erkrankungen wie Glaukom oder Alzheimer, indem es das Überleben von retinalen Ganglienzellen fördert oder neurotoxische Pfade hemmt .
Diabetes und Stoffwechselstörungen
Pyrimidinderivate wurden auf ihre Rolle bei der Behandlung von Diabetes und damit verbundenen Stoffwechselstörungen untersucht. Sie können als Inhibitoren von Enzymen wie Dipeptidylpeptidase-IV (DPP-IV) wirken, die am Glukosestoffwechsel beteiligt ist, oder als Modulatoren von Insulin-Signalwegen. Die strukturellen Eigenschaften von this compound könnten optimiert werden, um seine antidiabetischen Eigenschaften zu verbessern, was es zu einem Kandidaten für die Entwicklung neuer Therapeutika zur Diabetesbehandlung macht .
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many pyrimidine derivatives, it may interact with various enzymes or receptors in the cell, leading to changes in cellular function .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific information on 4-chloro-2,5-dimethyl-6-(1h-pyrazol-1-yl)pyrimidine, it’s difficult to discuss how such factors might impact this compound .
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-8(10)12-7(2)13-9(6)14-5-3-4-11-14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVJBXUMLMMJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)
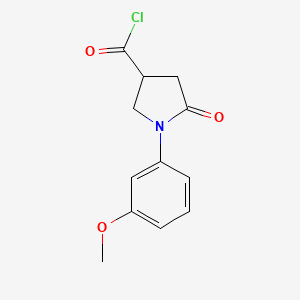
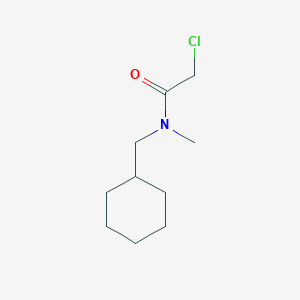

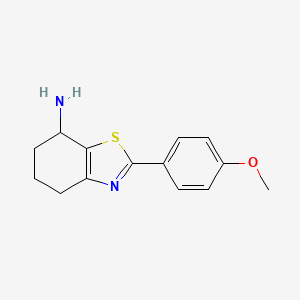
![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
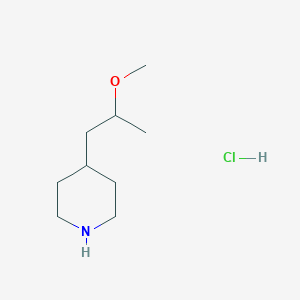
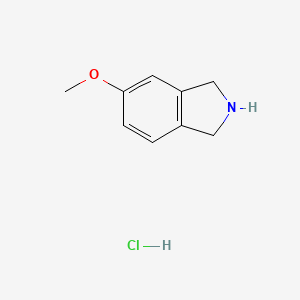
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)
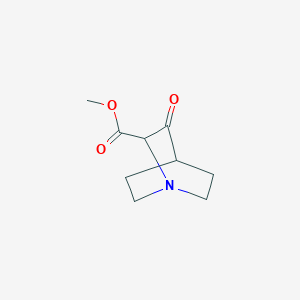
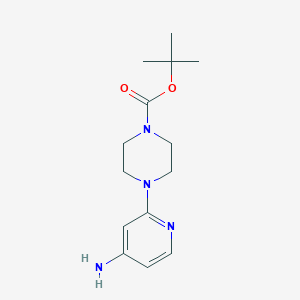
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
